molecular formula C8H10F2 B13901960 3-Ethynyl-1,1-difluorocyclohexane

3-Ethynyl-1,1-difluorocyclohexane

Cat. No.: B13901960
M. Wt: 144.16 g/mol
InChI Key: XHAIWPAQUOYNEN-UHFFFAOYSA-N
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Description

3-Ethynyl-1,1-difluorocyclohexane is an organic compound characterized by the presence of an ethynyl group and two fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-1,1-difluorocyclohexane typically involves the introduction of the ethynyl group and fluorine atoms onto a cyclohexane ring. One common method is the reaction of cyclohexane with ethynyl lithium and a fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1,1-difluorocyclohexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethyl-substituted cyclohexane derivatives.

    Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethynyl-1,1-difluorocyclohexane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Ethynyl-1,1-difluorocyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that form covalent bonds with target molecules, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can lead to the formation of new chemical entities with desired properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-1,1-difluorocyclobutane
  • 1,1-Difluorocyclohexane
  • 3-Ethynylcyclohexane

Uniqueness

3-Ethynyl-1,1-difluorocyclohexane is unique due to the combination of the ethynyl group and two fluorine atoms on a cyclohexane ring This structural arrangement imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds

Properties

Molecular Formula

C8H10F2

Molecular Weight

144.16 g/mol

IUPAC Name

3-ethynyl-1,1-difluorocyclohexane

InChI

InChI=1S/C8H10F2/c1-2-7-4-3-5-8(9,10)6-7/h1,7H,3-6H2

InChI Key

XHAIWPAQUOYNEN-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCCC(C1)(F)F

Origin of Product

United States

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